molecular formula C5H11NO B146073 3-Hydroxypiperidine CAS No. 6859-99-0

3-Hydroxypiperidine

Cat. No. B146073
CAS RN: 6859-99-0
M. Wt: 101.15 g/mol
InChI Key: BIWOSRSKDCZIFM-UHFFFAOYSA-N
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Description

3-Hydroxypiperidine is a cyclic secondary amine with a hydroxyl group at the third position. It is a key structural element in various natural products and synthetic compounds with medicinal significance. The presence of the hydroxyl group imparts unique chemical properties that make it a valuable scaffold in drug discovery and synthesis .

Synthesis Analysis

The synthesis of 3-hydroxypiperidine derivatives has been achieved through several methods. One approach utilizes D-serine as a chiral template, leading to the stereoselective formation of syn-amino alcohol adducts, which are then transformed into cis- and trans-3-hydroxypipecolic acids . Another method features Rh-catalyzed cyclohydrocarbonylation, which proceeds through common intermediates and results in enantiopure trans- and cis-3-hydroxypiperidine derivatives . Additionally, a chiral N-imino-2-phenyl-1,2-dihydropyridine intermediate has been used for the stereoselective synthesis of L-pipecolic acid and (2S,3S)-3-hydroxypipecolic acid, with the hydroxy substituent introduced via a hetero-Diels-Alder reaction . Iridium-catalyzed allylic substitution has also been employed to synthesize enantio- and diastereoselective 3-hydroxypiperidines .

Molecular Structure Analysis

The molecular structure of 3-hydroxypiperidine derivatives has been elucidated through techniques such as X-ray crystallography. For instance, a diaxial conformation in a 2,3-disubstituted N-Boc-piperidinyl structure has been revealed, providing insights into the three-dimensional arrangement of atoms in these molecules .

Chemical Reactions Analysis

3-Hydroxypiperidine and its derivatives exhibit reactivity in various chemical reactions. Electrophilic substitution reactions of 3-hydroxypyridine derivatives have been studied, with the mechanism and direction influenced by the type of reaction, conditions, and nature of substituents . The reactivity patterns of these compounds have been compared with theoretical calculations to understand their behavior in synthetic processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-hydroxypiperidine derivatives are influenced by their structural features. For example, trans-3-hydroxy-4-morpholinopiperidine has been suggested as a pH-sensitive conformational switch, capable of undergoing a double flip in response to changes in solution acidity or basicity . The hydroxyl group and the piperidine ring contribute to the molecule's ability to form hydrogen bonds and participate in electrostatic interactions, which are crucial for its reactivity and potential biological activity .

Scientific Research Applications

Interaction with Aluminium and Potential Medical Uses

3-Hydroxypiperidine, in the form of hydroxypyridinones, has shown significant promise as an efficient chelator for metals like aluminium (Al) and iron (Fe), suggesting potential medical applications. Specifically, 3-hydroxy-4-pyridinones have garnered attention due to their orally active aluminium-chelating properties, positioning them as potential replacements for desferrioxamine. These compounds exhibit high affinity for Al ions and a favorable lipo-hydrophilic balance, indicating their potential utility as Al scavengers in medical treatments (Santos, 2002).

Implications in Dopamine Receptor Activity

Studies on the pharmacological actions of 3-(3-hydroxyphenyl)-N-n-propylpiperidine, a derivative of 3-Hydroxypiperidine, have revealed complex interactions with dopamine receptors. These interactions vary based on the anatomical location of the receptor sites and experimental conditions. It's suggested that the intrinsic activity of such compounds in pharmacological models is contingent upon the responsiveness of the relevant dopamine receptors, which in turn is related to prior agonist occupancy of these sites. This intricate interplay underlines the need for further investigation to understand the adaptational states of dopamine receptors and how they influence drug action (Clark, Hjorth, Carlsson, 2005).

Role in COPD Treatment

Interestingly, compounds like 3-hydroxy 3-methylglutaryl coenzyme A reductase inhibitors, which may include derivatives of 3-Hydroxypiperidine, have been suggested to have a beneficial effect on the morbidity and mortality of patients with Chronic Obstructive Pulmonary Disease (COPD). Although the majority of the published studies in this area have methodological limitations, the collective literature suggests a potential role of these compounds in treating COPD. However, more robust, prospective interventional trials are needed to conclusively establish their impact on clinically relevant outcomes in COPD (Janda et al., 2009).

Safety And Hazards

3-Hydroxypiperidine causes severe skin burns and eye damage . It may cause respiratory irritation . Pain and redness of eyes are common acute effects . Eye contact can result in corneal damage or blindness . Inhalation of the spray mist may produce severe irritation of the respiratory tract, characterized by coughing, choking, or shortness of breath .

Future Directions

The 3-Hydroxypiperidine molecule is a known key building block for large-scale preparation of anticancer drug ibrutinib . The presented method offers straightforward access to optically pure (S)-3-Hydroxypiperidine .

properties

IUPAC Name

piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c7-5-2-1-3-6-4-5/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWOSRSKDCZIFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870212
Record name 3-Piperidinol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxypiperidine

CAS RN

6859-99-0
Record name 3-Hydroxypiperidine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidin-3-ol
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Record name 3-Hydroxypiperidine
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Record name 3-Piperidinol
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Record name Piperidin-3-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
973
Citations
MA Wijdeven, J Willemsen… - European Journal of …, 2010 - Wiley Online Library
… is the 3-hydroxypiperidine scaffold, as occurring in the alkaloids cassine and febrifugine. This account provides an overview of synthetic strategies to the 3-hydroxypiperidine core and …
WH Chiou, GH Lin, CW Liang - The Journal of Organic Chemistry, 2010 - ACS Publications
Facile syntheses of enantiopure trans- and cis-3-hydroxypiperidine derivatives and 3-hydroxypipecolic acids are reported, featuring Rh-catalyzed cyclohydrocarbonylation through …
Number of citations: 37 pubs.acs.org
X Ju, Y Tang, X Liang, M Hou, Z Wan… - … Process Research & …, 2014 - ACS Publications
(S)-N-Boc-3-hydroxypiperidine (S-NBHP) is a useful synthon for the synthesis of pharmaceutical intermediates including ibrutinib, the API of the newly approved drug Imbruvica, for the …
Number of citations: 39 pubs.acs.org
Y Yuasa, J Ando, S Shibuya - Journal of the Chemical Society, Perkin …, 1996 - pubs.rsc.org
Cyclisation of the O-stannyl ketyl, generated from the aldehyde 17 by reaction with tributyltin hydride in the presence of AIBN, gives the 5-benzyloxymethyl-7-hydroxypyrrolooxazolidin-2-…
Number of citations: 46 pubs.rsc.org
N Ishida, D Nečas, Y Masuda… - Angewandte Chemie, 2015 - Wiley Online Library
… 3-Hydroxypiperidine scaffolds were enantioselectively constructed in an atom-economical … We herein report enantioselective construction of 3-hydroxypiperidine scaffolds by the …
Number of citations: 29 onlinelibrary.wiley.com
K SCHAUMBURG, L BREHM… - … Chem. Scand. B, 1981 - actachemscand.org
The conformations of (3RS, 4RS)-3-hydroxypiperi-dine-4-carboxylic acid (1) in the crystalline state and in aqueous solution have been determined by X-ray crystallography and by 1H …
Number of citations: 5 actachemscand.org
N Langlois, O Calvez - Synthetic communications, 1998 - Taylor & Francis
… Here we report a very simple procedure for obtaining (3S,4S)-l-benzyl-4-Nbenzylamino-3-hydroxypiperidine 1 starting from (S)-pyroglutaminol2. … The mechanism of this rearrangement, and the …
Number of citations: 26 www.tandfonline.com
S Vašíčková, A Vitek, M Tichý - Collection of Czechoslovak …, 1973 - cccc.uochb.cas.cz
… We have found that the spectrum of the 3-hydroxypiperidine shows comparable amounts of … - 6 have tackled the question of 3-hydroxypiperidine conformation in qualitative as well as …
Number of citations: 12 cccc.uochb.cas.cz
H Makabe - Studies in Natural Products Chemistry, 2014 - Elsevier
… The ketone group of 87 was stereoselectively reduced with Luche condition to afford 3-hydroxypiperidine ring 88. Protection of the secondary hydroxyl group as TBS ether followed by …
Number of citations: 14 www.sciencedirect.com
SB KADIN, JG CANNON - The Journal of Organic Chemistry, 1962 - ACS Publications
… The potent psychotomimetic effects elicited by the cyclopentyl- and the cyclohexylphenylglycolate esters of IV-methyl-3-hydroxypiperidine have been attributed to a slower detoxification …
Number of citations: 18 pubs.acs.org

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